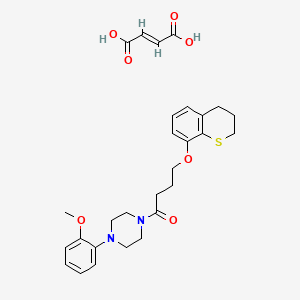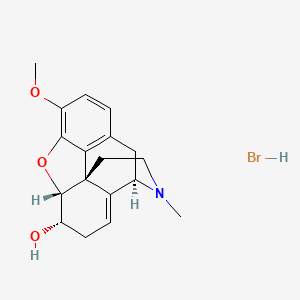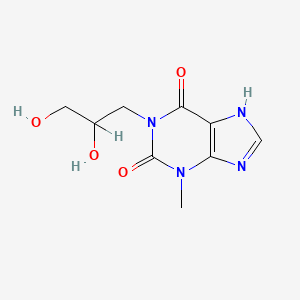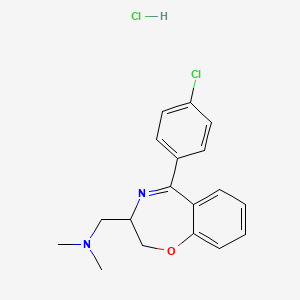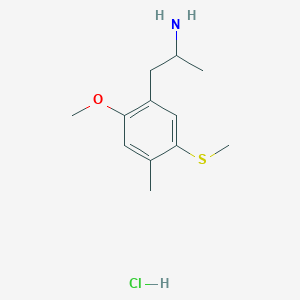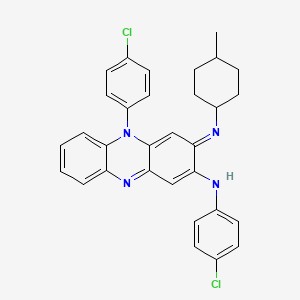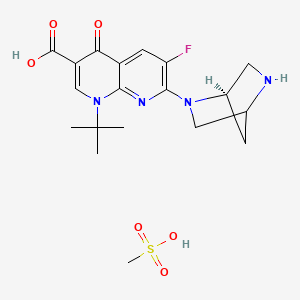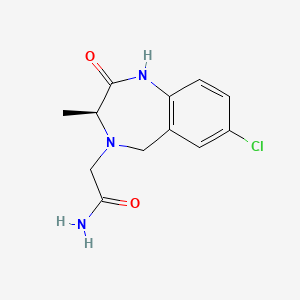
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with a unique structure that includes a dioxolo ring fused to a pyridoindole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolo ring, the construction of the pyridoindole system, and the attachment of the 2-propanol and isopropylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride stands out due to its unique structure, which combines a dioxolo ring with a pyridoindole system. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in other compounds.
Properties
CAS No. |
87603-25-6 |
|---|---|
Molecular Formula |
C18H22ClN3O4 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
1-(12,14-dioxa-5,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H21N3O4.ClH/c1-10(2)20-5-11(22)8-23-17-7-19-6-14-18(17)12-3-15-16(25-9-24-15)4-13(12)21-14;/h3-4,6-7,10-11,20-22H,5,8-9H2,1-2H3;1H |
InChI Key |
NNFHMSPPAPZNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=C2C3=CC4=C(C=C3NC2=CN=C1)OCO4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


